molecular formula C14H22N8O B6534094 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide CAS No. 1058205-36-9

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide

Cat. No.: B6534094
CAS No.: 1058205-36-9
M. Wt: 318.38 g/mol
InChI Key: ALGYWTLQRZFVRF-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are often used in drug design and medicinal chemistry due to their ability to make specific interactions with different target receptors .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Based on the structure of similar compounds, it may have a five-membered triazole ring fused with a six-membered pyrimidine ring .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential pharmacological activities .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with the EGFR proteins, inhibiting their activity . This interaction likely involves the formation of a bond between the nitrogen atom in the pyridine ring of the compound and the Met332 residue of the EGFR . The inhibition of EGFR leads to a decrease in cell survival, growth, and differentiation, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts the downstream signaling cascades that regulate cell survival, growth, and differentiation . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .

Pharmacokinetics

The compound’s potency against EGFR is measured in terms of its IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR activity .

Result of Action

The compound exhibits potent anticancer activity. In vitro results revealed that the compound shows significant inhibitory activity against the tyrosine kinase EGFR proteins . It has been found to be more potent than the reference drug Erlotinib . The compound has shown good antitumor activities, especially against MCF-7 and A-549 cancer cells .

Properties

IUPAC Name

2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N8O/c1-3-4-15-11(23)9-21-5-7-22(8-6-21)14-12-13(16-10-17-14)20(2)19-18-12/h10H,3-9H2,1-2H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYWTLQRZFVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C2=NC=NC3=C2N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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